4-tert-Butyl-2-methyl-pyridine 1-oxide

CAS No.:

Cat. No.: VC13908432

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 4-tert-butyl-2-methyl-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C10H15NO/c1-8-7-9(10(2,3)4)5-6-11(8)12/h5-7H,1-4H3 |

| Standard InChI Key | IZHVKGJDUDOIPG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=[N+](C=CC(=C1)C(C)(C)C)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Identity

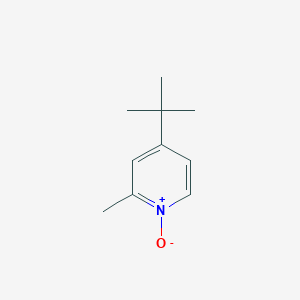

4-tert-Butyl-2-methyl-pyridine 1-oxide (IUPAC name: 4-tert-butyl-2-methyl-1-oxidopyridin-1-ium) belongs to the class of heterocyclic N-oxides. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure features a pyridine ring oxidized at the nitrogen atom, with a tert-butyl group (-C(CH₃)₃) at the 4-position and a methyl group (-CH₃) at the 2-position (Fig. 1). This substitution pattern creates significant steric hindrance, which influences its reactivity and applications.

Table 1: Molecular Data for 4-tert-Butyl-2-methyl-pyridine 1-Oxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 4-tert-butyl-2-methyl-1-oxidopyridin-1-ium |

| Canonical SMILES | CC1=N+[O-] |

| InChI Key | IZHVKGJDUDOIPG-UHFFFAOYSA-N |

Synthesis and Manufacturing

Precursor Synthesis

The parent compound, 4-tert-butyl-2-methyl-pyridine, serves as the precursor for 4-tert-Butyl-2-methyl-pyridine 1-oxide. Its synthesis involves a multi-step process:

-

Deprotonation and Alkylation: Treatment of pyridine derivatives with strong bases like sodium amide (NaNH₂) in liquid ammonia enables deprotonation at the 4-position. Subsequent reaction with tert-butyl chloride introduces the tert-butyl group .

-

Methylation: A second alkylation step using methyl chloride (CH₃Cl) installs the methyl group at the 2-position .

Oxidation to N-Oxide

The final step involves oxidizing the pyridine nitrogen using hydrogen peroxide (H₂O₂) under controlled acidic or basic conditions. This reaction proceeds via nucleophilic attack of the peroxide ion on the electron-deficient nitrogen, forming the N-oxide. Yield optimization depends on reaction temperature, solvent choice, and stoichiometry.

Table 2: Representative Oxidation Conditions

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Acetic Acid | 60°C | 75–85 |

| H₂O₂ (50%) | Ethanol | 25°C | 65–70 |

Physicochemical Properties

Physical State and Stability

4-tert-Butyl-2-methyl-pyridine 1-oxide is typically a solid at room temperature, with recommended storage in cool (<15°C), dark conditions under inert gas to prevent hygroscopic degradation . Its melting point and solubility data remain underreported, but analogous N-oxides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

Spectroscopic Features

-

IR Spectroscopy: A strong absorption band near 1260–1300 cm⁻¹ corresponds to the N-O stretch.

-

NMR Spectroscopy:

-

¹H NMR: Downfield shifts for protons adjacent to the N-oxide group (e.g., H-3 and H-5) due to electron withdrawal.

-

¹³C NMR: Deshielding of the pyridine ring carbons, particularly C-2 and C-4, from substituent effects.

-

Chemical Reactivity and Applications

Ligand in Coordination Chemistry

The N-oxide group acts as a monodentate ligand, coordinating to metal centers through the oxygen atom. The tert-butyl and methyl groups provide steric bulk, stabilizing metal complexes in catalytic cycles. For example, palladium complexes of this ligand show enhanced activity in cross-coupling reactions by preventing aggregation.

Organocatalytic Applications

In asymmetric catalysis, 4-tert-Butyl-2-methyl-pyridine 1-oxide facilitates enantioselective transformations by modulating the steric environment. It has been employed in:

-

Henry Reactions: Catalyzing nitroaldol additions with high enantiomeric excess (ee).

-

Epoxidation: Assisting in the stereocontrolled oxidation of alkenes.

Future Directions and Research Gaps

Current research priorities include:

-

Solubility and Crystallography Studies: Elucidating solid-state packing and solvent interactions.

-

Green Synthesis Routes: Developing catalytic oxidation methods to replace stoichiometric peroxide use.

-

Extended Catalytic Applications: Exploring roles in photoredox catalysis and C-H functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume